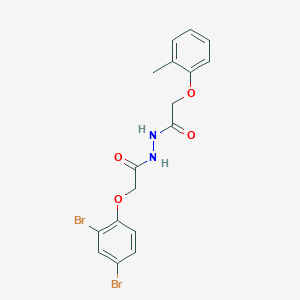

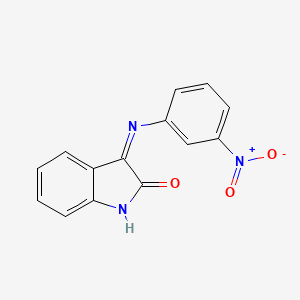

![molecular formula C27H26N2O4S B11693945 (2Z,5Z)-3-(4-ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-5-(4-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B11693945.png)

(2Z,5Z)-3-(4-ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-5-(4-methoxybenzylidene)-1,3-thiazolidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2Z,5Z)-3-(4-éthoxyphényl)-2-[(4-éthoxyphényl)imino]-5-(4-méthoxybenzylidène)-1,3-thiazolidin-4-one: est un composé organique complexe appartenant à la classe des thiazolidinones. Ce composé se caractérise par sa structure unique, qui comprend des groupes éthoxyphényle et méthoxybenzylidène attachés à un noyau thiazolidinone. Les thiazolidinones sont connues pour leurs diverses activités biologiques et ont été largement étudiées pour leurs applications thérapeutiques potentielles.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles: La synthèse de (2Z,5Z)-3-(4-éthoxyphényl)-2-[(4-éthoxyphényl)imino]-5-(4-méthoxybenzylidène)-1,3-thiazolidin-4-one implique généralement la condensation de la 4-éthoxybenzaldéhyde avec la 4-éthoxyaniline pour former la base de Schiff correspondante. Cette base de Schiff est ensuite mise à réagir avec la 4-méthoxybenzaldéhyde et la thiosemicarbazide en conditions de reflux pour obtenir le composé thiazolidinone souhaité. La réaction est généralement effectuée en présence d'un solvant approprié tel que l'éthanol ou le méthanol, et le produit est purifié par recristallisation .

Méthodes de production industrielle: La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais à plus grande échelle. Le processus serait optimisé pour des rendements et une pureté plus élevés, impliquant souvent des réacteurs à écoulement continu et des systèmes automatisés pour garantir une qualité et une efficacité constantes .

Analyse Des Réactions Chimiques

Types de réactions:

Oxydation: Le composé peut subir des réactions d'oxydation, impliquant généralement des réactifs tels que le peroxyde d'hydrogène ou le permanganate de potassium, conduisant à la formation de sulfoxydes ou de sulfones correspondants.

Réduction: Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium, ce qui entraîne la réduction des groupes imine en amines.

Réactifs et conditions communs:

Oxydation: Peroxyde d'hydrogène, permanganate de potassium, acide acétique.

Réduction: Borohydrure de sodium, hydrure de lithium et d'aluminium, éthanol.

Substitution: Nucléophiles tels que des amines, des thiols ou des halogénures dans des solvants tels que le dichlorométhane ou l'acétonitrile.

Produits majeurs:

Oxydation: Sulfoxydes, sulfones.

Réduction: Amines.

Substitution: Divers dérivés substitués en fonction du nucléophile utilisé.

Applications de la recherche scientifique

Chimie: Le composé est utilisé comme élément constitutif en synthèse organique, en particulier dans le développement de nouveaux dérivés de thiazolidinone présentant des activités biologiques potentielles .

Biologie: En recherche biologique, ce composé a été étudié pour ses propriétés antimicrobiennes, antifongiques et anticancéreuses. Il a montré des résultats prometteurs dans l'inhibition de la croissance de diverses souches microbiennes et lignées cellulaires cancéreuses .

Médecine: Le composé est en cours d'investigation pour ses applications thérapeutiques potentielles, y compris son utilisation comme agent anti-inflammatoire, antidiabétique et neuroprotecteur. Sa capacité à moduler diverses voies biologiques en fait un candidat pour le développement de médicaments .

Industrie: Dans le secteur industriel, le composé est utilisé dans la synthèse de matériaux avancés et comme précurseur pour la production de produits chimiques de spécialité .

Mécanisme d'action

Le mécanisme d'action de (2Z,5Z)-3-(4-éthoxyphényl)-2-[(4-éthoxyphényl)imino]-5-(4-méthoxybenzylidène)-1,3-thiazolidin-4-one implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé est connu pour inhiber certaines enzymes et certains récepteurs, conduisant à la modulation des voies de signalisation impliquées dans l'inflammation, la prolifération cellulaire et l'apoptose. Par exemple, il peut inhiber les enzymes cyclooxygénases, réduisant la production de médiateurs pro-inflammatoires .

Applications De Recherche Scientifique

(2Z,5Z)-3-(4-ETHOXYPHENYL)-2-[(4-ETHOXYPHENYL)IMINO]-5-[(4-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mécanisme D'action

The mechanism of action of (2Z,5Z)-3-(4-ETHOXYPHENYL)-2-[(4-ETHOXYPHENYL)IMINO]-5-[(4-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways.

Comparaison Avec Des Composés Similaires

Composés similaires:

- (2Z,5Z)-3-(4-méthoxyphényl)-2-[(4-méthoxyphényl)imino]-5-(4-méthoxybenzylidène)-1,3-thiazolidin-4-one

- (2Z,5Z)-3-(4-chlorophényl)-2-[(4-chlorophényl)imino]-5-(4-méthoxybenzylidène)-1,3-thiazolidin-4-one

- (2Z,5Z)-3-(4-fluorophényl)-2-[(4-fluorophényl)imino]-5-(4-méthoxybenzylidène)-1,3-thiazolidin-4-one

Unicité: L'unicité de (2Z,5Z)-3-(4-éthoxyphényl)-2-[(4-éthoxyphényl)imino]-5-(4-méthoxybenzylidène)-1,3-thiazolidin-4-one réside dans son schéma de substitution spécifique, qui confère des propriétés physicochimiques et des activités biologiques distinctes. La présence de groupes éthoxy et méthoxy améliore sa solubilité et sa biodisponibilité, ce qui en fait un candidat plus efficace pour diverses applications par rapport à ses analogues .

Propriétés

Formule moléculaire |

C27H26N2O4S |

|---|---|

Poids moléculaire |

474.6 g/mol |

Nom IUPAC |

(5Z)-3-(4-ethoxyphenyl)-2-(4-ethoxyphenyl)imino-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C27H26N2O4S/c1-4-32-23-14-8-20(9-15-23)28-27-29(21-10-16-24(17-11-21)33-5-2)26(30)25(34-27)18-19-6-12-22(31-3)13-7-19/h6-18H,4-5H2,1-3H3/b25-18-,28-27? |

Clé InChI |

VANBNIINZSCZPC-SBEYKLCGSA-N |

SMILES isomérique |

CCOC1=CC=C(C=C1)N=C2N(C(=O)/C(=C/C3=CC=C(C=C3)OC)/S2)C4=CC=C(C=C4)OCC |

SMILES canonique |

CCOC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC=C(C=C3)OC)S2)C4=CC=C(C=C4)OCC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

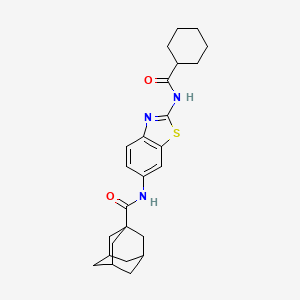

![1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11693872.png)

![2-{[5-(2-Nitrophenyl)furan-2-yl]methylidene}propanedinitrile](/img/structure/B11693873.png)

![5-amino-3-{(Z)-2-[2-(benzyloxy)-5-bromophenyl]-1-cyanoethenyl}-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B11693884.png)

![2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-1-(4-nitrophenyl)ethanone](/img/structure/B11693923.png)

![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-4-iodo-1H-pyrazole-5-carbohydrazide](/img/structure/B11693930.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2-bromophenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11693946.png)

![N'-[(E)-[5-(4-Bromophenyl)furan-2-YL]methylidene]-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B11693947.png)

![3,5-dinitro-N'-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}benzohydrazide](/img/structure/B11693958.png)